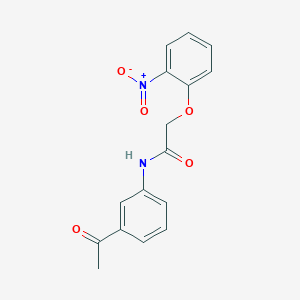

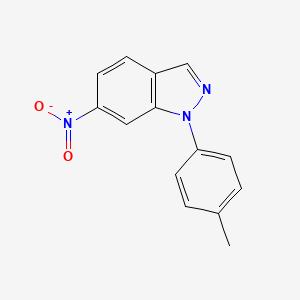

1-acetyl-N-(4-chlorobenzyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-acetyl-N-(4-chlorobenzyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine belongs to a class of compounds that have garnered interest due to their potential applications in various fields of chemistry and pharmacology. These compounds, particularly triazoles, are known for their versatile chemical structures and properties.

Synthesis Analysis

The synthesis of triazole derivatives, like the one , often involves acylation reactions and cyclization processes. Ibrahim et al. (2011) discuss the synthesis of 1,2,3-triazolo[4,5-b]pyridines through cyanoacetylation and cyclization of cyanoacetamides (Ibrahim, H. M., Behbehani, H., Makhseed, S., & Elnagdi, M., 2011). Similarly, Shtaitz et al. (2023) demonstrated a solvent-free interaction for the synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines, providing insights into the synthesis mechanism (Shtaitz, Y., Ladin, E., Sharutin, V., Kopchuk, D., Rybakova, A., Sharafieva, E., Krinochkin, A., Zyryanov, G., Pospelova, T., & Matern, A., 2023).

Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using various spectroscopic techniques. For example, Zhang et al. (2006) explored the structure of a related compound, N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide, using X-ray crystallography (Zhang, Xiaojing, Zhang, Junyong, Tu, S., & Jia, Runhong, 2006).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are diverse. Zheng et al. (2014) described the synthesis of 1,2,4-triazolo[1,5-a]pyridines through metal-free oxidative N-N bond formation, demonstrating the chemical versatility of triazole derivatives (Zheng, Zisheng, Ma, Shuangyun, Tang, Linlin, Zhang-Negrerie, D., Du, Yunfei, & Zhao, K., 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points and solubility, can be determined through various analytical techniques. Hulina and Kaplaushenko (2017) conducted an analysis of the physical-chemical properties of similar compounds, providing valuable information on their physical characteristics (Hulina, Y. S., & Kaplaushenko, A. G., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial for understanding the behavior of these compounds in different environments. Dave et al. (2007) explored the chemical properties, including the antimicrobial activities, of triazole derivatives, which can provide insights into the chemical nature of the compound (Dave, T. K., Purohit, D. H., Akbari, J., & Joshi, H., 2007).

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- Acylation and Efficient Synthesis of Triazole Derivatives : 1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines are synthesized using cyanoacetylation reactions of amines including triazoles, followed by cyclization of the formed cyanoacetamides. This method can potentially be applied to synthesize derivatives of 1-acetyl-N-(4-chlorobenzyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine (Ibrahim et al., 2011).

Molecular and Chemical Properties

- Cyclization and Tricyclic Derivative Formation : Research shows the possibility of cyclization using cyclic amidine as a precursor, leading to the synthesis of tricyclic pyrimidines and triazines. This technique might be relevant for creating complex structures based on 1-acetyl-N-(4-chlorobenzyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine (El‐Sayed, 2017).

Potential Biological Activities

Antibacterial Activities : A multicomponent reaction involving 3-aminopyrazol-5-ones and other components led to novel heterocyclic products. Some of these products demonstrated notable antibacterial activities, suggesting potential biological applications for similar triazole compounds (Frolova et al., 2011).

Antimicrobial and Antitubercular Activities : A study involving the synthesis of thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole revealed compounds with significant antimicrobial and antitubercular activities, which can be an insight into the potential biological activities of 1-acetyl-N-(4-chlorobenzyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine (Dave et al., 2007).

Chemical Reactions and Synthesis Methods

Synthesis of Hybrid Derivatives : The synthesis of novel pyridine and fused pyridine derivatives, starting from related compounds, resulted in hybrid derivatives showing antimicrobial and antioxidant activity. These methods could be adapted for the synthesis of derivatives of 1-acetyl-N-(4-chlorobenzyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine (Flefel et al., 2018).

Inline Reaction Monitoring in Acetylation : A study on the acetylation of benzyl alcohol using amine catalysts like pyridine could provide insights into the reaction mechanisms and kinetics relevant to similar acetylation reactions in triazole compounds (de Vries et al., 2019).

Enaminones as Building Blocks : Enaminones were used to synthesize substituted pyrazoles with antitumor and antimicrobial activities. This process could be relevant for synthesizing bioactive derivatives of 1-acetyl-N-(4-chlorobenzyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine (Riyadh, 2011).

Arylsulfonylation and Synthesis Methodology : Research on arylsulfonylation of 1-acetyl-3,5-diamino-1,2,4-triazole with arylsulfonyl chlorides in pyridine can offer a new method for synthesizing N-(5-amino-1H-1,2,4-triazol-3-yl)arylsulfonamides, which might be applicable to 1-acetyl-N-(4-chlorobenzyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine (Chernyshov et al., 2011).

Propiedades

IUPAC Name |

1-[5-[(4-chlorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O/c1-11(23)22-16(19-9-12-4-6-14(17)7-5-12)20-15(21-22)13-3-2-8-18-10-13/h2-8,10H,9H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSKKONKENTHEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=NC(=N1)C2=CN=CC=C2)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[3-(methylthio)phenyl]nicotinamide](/img/structure/B5569915.png)

![2-methyl-4-[3-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5569922.png)

![N-[1-(2-oxopentyl)cyclobutyl]acetamide](/img/structure/B5569941.png)

![4-{3-[(4-cyclopentyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5569949.png)

![8-fluoro-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-quinolinecarboxamide](/img/structure/B5569955.png)

![N-(3-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569976.png)

![3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5570006.png)

![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5570014.png)